molecular formula C13H19ClN2O2S B10879165 1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine

1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B10879165
M. Wt: 302.82 g/mol
InChI Key: NAJQXKBOMUFBEE-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. The compound features a piperazine ring substituted with a 4-chlorobenzyl group and an ethylsulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine typically involves the following steps:

    Nucleophilic Substitution: The piperazine ring is first reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms 1-(4-chlorobenzyl)piperazine.

    Sulfonation: The resulting 1-(4-chlorobenzyl)piperazine is then treated with ethylsulfonyl chloride in the presence of a base like triethylamine. This step introduces the ethylsulfonyl group, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)piperazine: Lacks the ethylsulfonyl group, making it less versatile in certain reactions.

    4-(Ethylsulfonyl)piperazine: Lacks the 4-chlorobenzyl group, affecting its chemical reactivity and biological activity.

Uniqueness

1-(4-Chlorobenzyl)-4-(ethylsulfonyl)piperazine is unique due to the presence of both the 4-chlorobenzyl and ethylsulfonyl groups. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H19ClN2O2S

Molecular Weight

302.82 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-ethylsulfonylpiperazine

InChI

InChI=1S/C13H19ClN2O2S/c1-2-19(17,18)16-9-7-15(8-10-16)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3

InChI Key

NAJQXKBOMUFBEE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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